molecular formula C7H5N3O B14668359 3-Nitrosopyrazolo[1,5-a]pyridine CAS No. 51143-70-5

3-Nitrosopyrazolo[1,5-a]pyridine

Cat. No.: B14668359
CAS No.: 51143-70-5
M. Wt: 147.13 g/mol
InChI Key: DBYBYEVXVNDJKO-UHFFFAOYSA-N
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Description

3-Nitrosopyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a nitroso group at the 3-position This compound is part of a broader class of pyrazolo[1,5-a]pyridines, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrosopyrazolo[1,5-a]pyridine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction can be facilitated by various methods, including microwave-assisted synthesis, which offers shorter reaction times and higher yields . The reaction conditions often involve the use of solvents such as acetonitrile or ethanol, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Nitrosopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper salts.

Major Products Formed

The major products formed from these reactions include 3-nitropyrazolo[1,5-a]pyridine (from oxidation), 3-aminopyrazolo[1,5-a]pyridine (from reduction), and various substituted pyrazolo[1,5-a]pyridines (from substitution reactions) .

Scientific Research Applications

3-Nitrosopyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitrosopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitropyrazolo[1,5-a]pyridine
  • 3-Aminopyrazolo[1,5-a]pyridine
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

3-Nitrosopyrazolo[1,5-a]pyridine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

51143-70-5

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

3-nitrosopyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H5N3O/c11-9-6-5-8-10-4-2-1-3-7(6)10/h1-5H

InChI Key

DBYBYEVXVNDJKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)N=O

Origin of Product

United States

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